molecular formula C22H24O3S2 B14215733 Triphenylsulfanium butane-1-sulfonate CAS No. 549513-63-5

Triphenylsulfanium butane-1-sulfonate

Cat. No.: B14215733
CAS No.: 549513-63-5
M. Wt: 400.6 g/mol
InChI Key: QPXMRCTYZIAUQD-UHFFFAOYSA-M
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Description

Triphenylsulfanium butane-1-sulfonate is a sulfonium-based ionic compound comprising a triphenylsulfanium cation (C₆H₅)₃S⁺ and a butane-1-sulfonate anion (C₄H₉SO₃⁻). The anion features a sulfonic acid group (-S(=O)₂O⁻) attached to a butyl chain, conferring amphiphilic properties .

Properties

CAS No.

549513-63-5

Molecular Formula

C22H24O3S2

Molecular Weight

400.6 g/mol

IUPAC Name

butane-1-sulfonate;triphenylsulfanium

InChI

InChI=1S/C18H15S.C4H10O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3-4-8(5,6)7/h1-15H;2-4H2,1H3,(H,5,6,7)/q+1;/p-1

InChI Key

QPXMRCTYZIAUQD-UHFFFAOYSA-M

Canonical SMILES

CCCCS(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenylsulfanium butane-1-sulfonate can be synthesized through the reaction of triphenylsulfonium chloride with sodium butane-1-sulfonate. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

Triphenylsulfanium butane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Triphenylsulfanium butane-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of triphenylsulfanium butane-1-sulfonate involves the generation of a sulfonium ion, which can act as a strong electrophile. This electrophilic nature allows it to participate in various chemical reactions, including the formation of covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Sodium Butane-1-sulfonate (S1BS)

Structural Differences :

  • Cation : Sodium (Na⁺) vs. triphenylsulfanium ((C₆H₅)₃S⁺).
  • Anion : Both share the butane-1-sulfonate group.

Methyl Trifluoromethanesulfonate (Methyl Triflate)

Structural Differences :

  • Anion : Trifluoromethanesulfonate (CF₃SO₃⁻) vs. butane-1-sulfonate.
  • Cation : Methyl (CH₃⁺) vs. triphenylsulfanium.

Properties and Hazards :

Property Methyl Trifluoromethanesulfonate Triphenylsulfanium Butane-1-sulfonate
Reactivity High (alkylating agent) Likely lower (stable sulfonium ion)
Hazard Classification H314 (skin corrosion) Unknown (no direct data)
Applications Organic synthesis Surfactants, material science

Methyl triflate’s corrosivity limits its handling compared to sulfonium salts, which are generally less reactive. The butane-1-sulfonate anion’s longer alkyl chain may also reduce volatility compared to triflate .

1-(3-(Trifluoromethyl)phenyl)ethane-1-sulfonamide

Structural Differences :

  • Functional Group : Sulfonamide (-S(=O)₂NH₂) vs. sulfonate (-S(=O)₂O⁻).
  • Cation/Aggregation : Neutral molecule vs. ionic salt.

Applications :
Sulfonamides like this compound are primarily used in pharmaceutical intermediates due to their bioactivity . In contrast, sulfonates like this compound are more suited for industrial applications (e.g., surfactants, electrolytes) owing to ionic conductivity and solubility profiles .

Key Research Findings

  • Counterion Impact: Molecular dynamics simulations show that organic cations (e.g., triphenylsulfanium) increase surfactant viscosity by promoting entanglement of micellar structures, whereas inorganic cations (e.g., Na⁺) favor electrolyte compatibility .
  • Thermal Behavior : Aromatic cations enhance thermal stability; triphenylsulfanium salts may outperform sodium analogs in high-temperature reservoir acidizing .
  • Safety : Sulfonates with organic cations may pose lower acute hazards compared to reactive triflates (e.g., methyl triflate’s H314 classification) .

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